5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one
Description
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a selenium-containing heterocyclic compound with a fused dithiolo-pyrimidinone core. The selenium atom may confer unique redox activity or metal-binding capabilities compared to sulfur analogs, though this requires further experimental validation.
Properties
Molecular Formula |
C5H3N3OS2Se |
|---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9) |
InChI Key |
XGAMAHTYENPENK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(NC1=O)N)SC(=[Se])S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dithiomalondianilide with Selenourea Precursors
A prominent method involves the use of dithiomalondianilide (N,N′-diphenyldithiomalondiamide) as a key precursor. This approach, adapted from the synthesis of related dithiolopyridines, follows a three-component reaction:
- Reagents : Dithiomalondianilide, selenourea (or selenium-containing electrophiles), and aromatic aldehydes.
- Conditions : Ethanol or water-ethanol mixtures under reflux, catalyzed by morpholine or piperidine.
- Mechanism :
- Michael addition of dithiomalondianilide to in situ-generated α,β-unsaturated intermediates.
- Cyclization to form the dithiolo[4,5-d]pyrimidine core.
- Selenium incorporation via nucleophilic substitution or oxidative selenation.
Example :
Selenium Insertion via Isoselenocyanates
Isoselenocyanates serve as versatile selenium donors, as demonstrated in the synthesis of selenazolidines and selenadiazines. For pyrimidin-7(6H)-one derivatives:
- Reagents : 5-Amino-2-thioxopyrimidin-7(6H)-one, aryl isoselenocyanates.
- Conditions : Solvent-free microwave irradiation or polar aprotic solvents (e.g., DMF) at 60–80°C.
- Mechanism :
- Nucleophilic attack by the thiolate group on the isoselenocyanate carbon.
- Intramolecular cyclization to form the selenoxo bridge.
Example :
Halogen-Selenium Exchange Reactions
Comparative Analysis of Methods
Structural Characterization and Validation
Chemical Reactions Analysis
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .
Scientific Research Applications
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and properties of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and its analogs:
Key Findings from Comparative Studies
Heteroatom Influence: Selenium vs. However, selenium’s larger atomic size could reduce solubility, as seen in related dithiolo salts . Chloro Substituent: The 2-chloro derivative () exhibits exceptional thermal stability (melting point >300°C), likely due to strong intermolecular halogen bonding, a feature absent in the selenoxo compound .
Biological Activity: The trifluoromethyl-substituted thiazolo[4,5-d]pyrimidinone () demonstrates anticancer activity, with IC₅₀ values in the micromolar range against breast and prostate cancer models. This suggests that electron-withdrawing groups (e.g., CF₃) enhance bioactivity, a trend that may extend to selenoxo derivatives pending further study . Thiazolo[4,5-d]pyrimidinones with morpholinyl groups () act as PI3K-beta inhibitors, indicating that nitrogen-containing substituents can modulate kinase selectivity. The selenoxo compound’s amino group may similarly influence target binding .
Synthetic Accessibility: Thiazolo[4,5-d]pyrimidinones are typically synthesized via cyclization of thiazole-carboxamides with acetic anhydride or phosphorus pentachloride (). The selenoxo analog may require selenium-specific reagents (e.g., selenourea) under similar conditions, though this remains speculative .
Biological Activity
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate selenium and sulfur into the pyrimidine structure. The synthetic routes often utilize various precursor compounds and reagents that facilitate the formation of the dithiolo and selenoxo groups.
Example Synthetic Route
- Starting Materials : The synthesis begins with appropriate amino derivatives and selenium sources.
- Reactions : Key reactions include cyclization and functional group modifications, often involving thioketones or thioureas.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Studies suggest that this compound may exert anti-proliferative effects on various cancer cell lines through:
- Inhibition of Cell Growth : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress.
Case Studies
-
Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 120 nM to 350 nM depending on the cell line tested.
Cell Line IC50 (nM) MDA-MB-231 130 HCT116 120 - Mechanistic Insights : Research has indicated that the compound may inhibit specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in treated cells.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5-Amino-2-selenoxo... | Seleno-Dithiolo | 120 - 350 | Apoptosis induction |
| Benzoylthieno[2,3-b]pyridine | Thieno-Pyridine | 120 - 130 | Microtubule assembly inhibition |
| 2-(Amino(2-imino-2H-chromen-3-yl)methylene)malononitrile | Chromeno-Pyridine | >200 | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
